8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione
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Overview
Description
8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazolidinone derivatives, which are characterized by their fused ring systems and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Purine Moiety: The purine ring is introduced through nucleophilic substitution reactions, often using halogenated purine derivatives.
Attachment of the Dimethylphenyl Group: The final step involves the Friedel-Crafts alkylation or acylation to attach the 2,3-dimethylphenyl group to the purine-imidazolidinone scaffold.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through binding to these targets, altering their activity or function, and triggering downstream biological pathways.
Comparison with Similar Compounds
Similar Compounds
8-Phenyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Lacks the dimethyl substitutions on the phenyl ring.
8-(2-Methylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Contains only one methyl group on the phenyl ring.
8-(3,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Methyl groups are positioned differently on the phenyl ring.
Uniqueness
The unique structural feature of 8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is the presence of two methyl groups at the 2 and 3 positions of the phenyl ring. This substitution pattern can influence the compound’s chemical reactivity, biological activity, and overall stability, distinguishing it from similar compounds.
Properties
IUPAC Name |
6-(2,3-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-9-5-4-6-11(10(9)2)20-7-8-21-12-13(17-15(20)21)19(3)16(23)18-14(12)22/h4-6H,7-8H2,1-3H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCDTACEEBBJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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